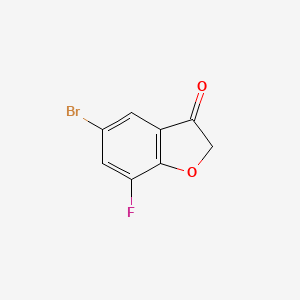

5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-one

Description

Historical Context and Development of Benzofuran Chemistry

The benzofuran scaffold represents one of the most fundamental heterocyclic systems in organic chemistry, consisting of a fused benzene and furan ring structure that has been known and studied for over a century. Historical records indicate that benzofuran was first identified as a component of coal tar, where it occurs naturally as a colorless liquid that can be extracted through established industrial processes. The development of benzofuran chemistry has progressed significantly since its initial discovery, with researchers developing numerous synthetic methodologies to access this privileged scaffold and its derivatives.

The evolution of benzofuran chemistry has been marked by several key milestones that have shaped our understanding of these heterocyclic compounds. Early synthetic approaches focused on simple extraction methods from coal tar, but subsequent developments introduced more sophisticated synthetic strategies. The compound can also be obtained through dehydrogenation of 2-ethylphenol, representing one of the earliest laboratory methods for benzofuran synthesis. Over time, researchers have developed increasingly complex synthetic routes that allow for precise control over substitution patterns and stereochemistry.

Laboratory methods for benzofuran synthesis have evolved to include diverse approaches such as O-alkylation of salicylaldehyde with chloroacetic acid followed by dehydration and decarboxylation. The Perkin rearrangement, involving the reaction of coumarin with hydroxide, has also become an established synthetic route. Additionally, Diels-Alder reactions of nitro vinyl furans with various dienophiles and cycloisomerization of alkyne ortho-substituted phenols have expanded the synthetic toolkit available to chemists working with benzofuran derivatives.

The historical development of benzofuran chemistry has been closely intertwined with advances in medicinal chemistry, as researchers recognized the biological importance of this scaffold in natural products. For example, psoralen, a benzofuran derivative that occurs in several plants, has demonstrated significant therapeutic potential. This recognition has driven continued research into benzofuran derivatives and their potential applications in drug discovery and development.

Significance of Halogenated Heterocycles in Organic Chemistry

Halogenated heterocycles occupy a position of paramount importance in modern organic chemistry, serving as versatile building blocks for the synthesis of complex organic molecules. These compounds are characterized by the presence of one or more halogen atoms - including bromine, chlorine, fluorine, or iodine - attached to heterocyclic ring systems. The significance of halogenated heterocycles extends beyond their utility as synthetic intermediates, as they exhibit unique chemical properties that make them valuable in various applications ranging from medicinal chemistry to materials science.

The structural modification of heterocyclic compounds through halogenation represents a powerful strategy for fine-tuning their chemical and biological properties. Halogen atoms introduce specific electronic effects that can dramatically alter the reactivity patterns of the parent heterocycle. These effects include changes in electron density distribution, alterations in hydrogen bonding patterns, and modifications to lipophilicity and membrane permeability characteristics. The ability to manipulate these properties through strategic halogen placement has made halogenated heterocycles indispensable tools in drug design and optimization.

Organo chlorine compounds constitute one of the most widely utilized groups for synthetic reactions, reflecting the special role that halogenated systems play in synthetic chemistry. The reactivity of halogenated heterocycles can be attributed to several factors, including the polarized carbon-halogen bonds that facilitate nucleophilic substitution reactions, the ability of halogens to participate in cross-coupling reactions, and their capacity to serve as directing groups in metal-catalyzed transformations. These characteristics have made halogenated heterocycles essential starting materials for the construction of complex molecular architectures.

The importance of halogenated heterocycles is further underscored by their prevalence in biologically active compounds. Many synthetic heterocycles that exhibit pharmacological activity contain halogen substituents that are crucial for their biological function. These compounds are extensively researched by medicinal chemists who recognize the ability of halogen atoms to enhance target binding affinity, improve metabolic stability, and modulate pharmacokinetic properties. Beyond medicinal applications, halogenated heterocycles find use as ligands in organometallic chemistry, components in pesticides, industrial antioxidants, and building blocks for specialized copolymers.

Structural Classification of Dihydrobenzofuranones

Dihydrobenzofuranones represent a distinct subclass of benzofuran derivatives characterized by the presence of both a dihydrofuran ring and a ketone functional group within the benzofuran framework. The structural classification of these compounds is based on the specific positioning of the ketone functionality and the degree of saturation in the furan ring portion of the molecule. The compound 5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-one exemplifies this class, featuring a ketone at the 3-position of the dihydrobenzofuran system.

The dihydrobenzofuran core is fundamentally composed of two fused rings: an aromatic benzene ring and a partially saturated dihydrofuran ring. This unique structural arrangement creates a rigid bicyclic framework that serves as a scaffold for further functionalization. The presence of the ketone functionality at the 3-position introduces additional reactivity and provides opportunities for further synthetic elaboration. The reduced furan ring contributes to the overall three-dimensional shape of the molecule and influences its physical and chemical properties.

Structural analysis reveals that dihydrobenzofuranones can be further classified based on their substitution patterns and stereochemical arrangements. The incorporation of halogen substituents, as seen in this compound, adds another layer of structural complexity. The presence of both bromine at the 5-position and fluorine at the 7-position creates a dihalogenated system with distinct electronic properties compared to monohalogenated or non-halogenated analogs.

The versatility and importance of dihydrobenzofuran scaffolds have made them subjects of intensive study in medicinal chemistry and organic synthesis. These heterocyclic frameworks are extensively employed as essential precursors for constructing complex organic architectures, and their pharmaceutical applications continue to drive research into new synthetic methodologies for their preparation. Several bioactive natural products contain the 2,3-dihydrobenzofuran framework, including compounds such as decursivine, lithospermic acid, and pterocarpan, which exhibit diverse biological activities including anti-malarial, anti-human immunodeficiency virus, hepatoprotective, anti-inflammatory, and antifungal properties.

Position-Specific Effects of Halogen Substitution in Benzofuran Systems

The strategic placement of halogen atoms within benzofuran systems has profound effects on both the chemical reactivity and biological activity of the resulting compounds. Research has consistently demonstrated that the specific position of halogen substitution is a critical determinant of biological activity, with different positions yielding compounds with markedly different pharmacological profiles. This position-dependent activity has important implications for the design and optimization of benzofuran-based therapeutics and synthetic intermediates.

Systematic studies of halogenated benzofuran derivatives have revealed that halogen additions, particularly bromine, chlorine, and fluorine atoms, consistently result in significant increases in anticancer activities. The enhanced biological activity of halogenated derivatives is primarily attributed to the ability of halogens to form halogen bonds - attractive interactions between the electrophilic halogen and nucleophilic sites on target molecules. These interactions substantially improve binding affinity and contribute to the enhanced potency observed in halogenated compounds.

Detailed structure-activity relationship studies have provided important insights into the position-specific effects of halogen substitution. For example, research has shown that a halogen atom attached to the methyl group at the 3-position of the benzofuran ring promotes cytotoxicity toward both A549 and HL60 cell lines. Compound studies have demonstrated that bromine substitution at this position can result in remarkable cytotoxic activity, with some derivatives showing inhibitory concentration values as low as 0.1 micromolar against specific cancer cell lines without cytotoxicity toward normal cells.

The influence of halogen position extends beyond the benzofuran core to substituted aromatic rings. The substitution of N-phenyl rings with halogens is considered beneficial due to their hydrophobic and electron-donating nature, which enhances the cytotoxic properties of benzofuran derivatives. Maximum activities have been recorded when halogen atoms are placed at the para position of N-phenyl rings, highlighting the importance of precise positional control in halogen substitution strategies.

Interestingly, research has indicated that while the nature of the specific halogen used does not significantly impact the cytotoxic activity of benzofuran compounds, the position of the halogen is of paramount importance. This finding suggests that the electronic and steric effects associated with halogen substitution, rather than the specific chemical properties of individual halogens, are the primary drivers of enhanced biological activity. Such insights have important implications for the rational design of new halogenated benzofuran derivatives with optimized biological profiles.

| Position | Halogen | Effect on Activity | Reference Compound Activity |

|---|---|---|---|

| 3-position methyl | Bromine | Enhanced cytotoxicity | Inhibitory concentration 0.1-5.0 micromolar |

| 5-position | Chlorine | Antiproliferative activity | Similar to doxorubicin (1.136 micromolar) |

| Para position N-phenyl | Various (Cl, Br, F) | Maximum biological activity | Position-dependent enhancement |

| 7-position | Fluorine | Structural modification | Enhanced binding affinity |

Properties

IUPAC Name |

5-bromo-7-fluoro-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFO2/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONQHBBLYAMHSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C(=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-one is a benzofuran derivative that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 232.05 g/mol. The presence of bromine and fluorine atoms in the structure contributes to its reactivity and biological properties, making it a candidate for various pharmacological applications.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may involve interactions with specific biological targets, such as enzymes and receptors. Preliminary studies suggest that the halogen substituents enhance binding affinities compared to non-halogenated analogs, which is crucial for its potential therapeutic effects.

Key Mechanisms Identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Binding : Enhanced affinity for certain receptors could lead to improved efficacy in therapeutic applications.

Biological Activities

This compound has shown promise in several biological assays:

- Antimicrobial Activity : Similar benzofuran derivatives have demonstrated antimicrobial properties against various pathogens, suggesting a potential for 5-bromo-7-fluoro analogs .

- Anticancer Properties : Compounds within the benzofuran class have been studied for their anticancer effects, particularly against breast cancer cell lines, indicating that 5-bromo-7-fluoro may exhibit similar activities .

Study 1: Anticancer Activity

A study focusing on benzofuran derivatives reported that compounds similar to 5-bromo-7-fluoro exhibited significant inhibitory effects on cancer cell proliferation. For instance, certain derivatives showed IC50 values as low as 0.126 μM against MDA-MB-231 triple-negative breast cancer cells . This suggests that 5-bromo-7-fluoro could also have potent anticancer effects warranting further investigation.

Study 2: Enzyme Interaction

Research into related compounds indicated that benzofurans can act as inhibitors of glycogen synthase kinase 3β (GSK-3β), an important target in cancer therapy. The presence of halogen substituents was found to enhance potency significantly, with some compounds showing IC50 values in the nanomolar range . This highlights the potential of 5-bromo-7-fluoro as a GSK-3β inhibitor.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine | Lacks fluorine | Potentially different reactivity |

| (3S)-7-Fluoro-2,3-dihydro-1-benzofuran-3-amine | Lacks bromine | Altered chemical properties |

| (3S)-5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine | Contains chlorine instead of fluorine | Different biological activities |

The combination of both bromine and fluorine in 5-bromo-7-fluoro enhances its potential applications in medicinal chemistry compared to these similar compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has highlighted the potential of benzofuran derivatives, including 5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-one, in anticancer therapies. A study demonstrated that derivatives of benzofuran can effectively inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival and apoptosis. Specifically, compounds with halogen substitutions, such as bromine and fluorine, have shown enhanced cytotoxic properties against lung adenocarcinoma cells (A549) and other cancer cell lines .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-Bromo-7-Fluoro-Benzofuran | A549 | 16.4 | Inhibition of PLK1 signaling |

| 7-Fluoro-2,3-Dihydro-Benzofuran | MCF-7 | 12.5 | Induction of apoptosis |

| 5-Bromo-Benzofuran Derivative | HL60 | 10.0 | DNA interaction |

1.2 Antimicrobial Properties

The antimicrobial activity of benzofuran derivatives is well-documented. Compounds with specific substitutions at positions 4, 5, and 6 on the benzofuran ring have exhibited potent antibacterial effects against various pathogens. A systematic review indicated that the presence of halogens significantly enhances the antimicrobial efficacy of these compounds .

Table 2: Antimicrobial Efficacy of Benzofuran Derivatives

| Compound | Target Organism | Inhibition Zone (mm) |

|---|---|---|

| Compound A | S. aureus | 23 |

| Compound B | E. coli | 24 |

| Compound C | K. pneumoniae | 20 |

Material Science Applications

2.1 Polymer Chemistry

Benzofuran derivatives are increasingly utilized in polymer chemistry due to their unique electronic properties and ability to act as functional monomers in polymer synthesis. The incorporation of these compounds into polymer matrices has been shown to enhance mechanical strength and thermal stability .

2.2 Supramolecular Chemistry

The ability of benzofuran derivatives to form supramolecular structures is another area of interest. Their capacity to act as ligands in coordination complexes opens avenues for developing new materials with specific functional properties, such as selective ion transport or catalytic activity .

Case Studies

Case Study 1: Anticancer Research

A recent study investigated the effects of a series of benzofuran derivatives on lung cancer models. The findings revealed that specific substitutions on the benzofuran ring significantly influenced their anticancer activity, with certain derivatives achieving up to a fourfold increase in efficacy compared to unmodified compounds .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, a set of benzofuran derivatives was screened against common bacterial strains. The results indicated that compounds with halogen substituents displayed superior activity compared to their unsubstituted counterparts, reinforcing the importance of chemical modifications in enhancing biological activity .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Halogen Substitution

- Electron-Withdrawing Effects: The combination of bromine (Br) and fluorine (F) in this compound introduces strong electron-withdrawing effects, which may enhance binding to enzymes like monoamine oxidase (MAO). Studies on analogous benzofuranone derivatives (e.g., 2-(arylmethylidene)-2,3-dihydro-1-benzofuran-3-ones) suggest that electron-withdrawing groups at specific positions improve selectivity for MAO-B isoforms .

- Chlorine vs.

Alkyl Substituents

- Methyl Group at Position 2 : Compounds like 5-chloro-7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one exhibit enhanced conformational stability due to the methyl group, which restricts ring puckering and may improve metabolic resistance .

Scaffold Variations: Benzofuranone vs. Isoindolinone

The isoindolin-1-one derivative (5-bromo-7-fluoroisoindolin-1-one) shares the same halogen substitution pattern but differs in ring structure. The isoindolinone core introduces a lactam group, altering hydrogen-bonding capacity and ring strain compared to the benzofuranone scaffold. This structural divergence may influence pharmacokinetic properties, such as bioavailability and metabolic clearance .

Implications for Drug Design

- Selectivity : The dual electron-withdrawing effects of Br and F in this compound may synergize to enhance target selectivity, as observed in MAO inhibitors where electron-withdrawing groups improve isoform specificity .

- Conformational Rigidity : Methyl-substituted derivatives (e.g., 5-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one) highlight the role of alkyl groups in stabilizing bioactive conformations, a critical factor in optimizing drug-receptor interactions .

Preparation Methods

Halogenation and Substitution Strategy

The synthesis typically starts from a suitably substituted benzofuran or phenolic precursor, followed by regioselective bromination and fluorination. The key challenge is achieving selective halogenation at the 5- and 7-positions on the benzofuran ring without affecting other reactive sites.

- Halogenation:

- Bromination is often achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to target the 5-position.

- Fluorination at the 7-position can be introduced either by starting from a fluorinated phenol or via electrophilic fluorination reagents under mild conditions to preserve the benzofuranone structure.

Cyclization to Form the Dihydrobenzofuranone Ring

- The dihydrobenzofuranone core is formed via intramolecular cyclization, often through nucleophilic substitution or Mitsunobu-type reactions involving phenolic hydroxyl groups and appropriate side chains.

- In one patented method, a Mitsunobu reaction is used to form the benzofuran ring system by reacting a phenol derivative with a suitable alkyl halide or alcohol in the presence of a condensation reagent, followed by deprotection steps to yield the dihydrobenzofuranone.

Nucleophilic Substitution and Deprotection

- After initial cyclization, nucleophilic substitution reactions are employed to introduce or modify halogen substituents.

- Deacetylation or deprotection steps using bases (e.g., sodium hydroxide in methanol) are common to remove protecting groups and finalize the structure.

Experimental Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination | NBS or Br2, controlled temperature | 70-90 | Selective for 5-position bromination |

| Fluorination | Electrophilic fluorinating agents or fluorophenol precursor | Variable | Requires mild conditions to avoid ring opening |

| Mitsunobu Cyclization | Phenol + alkyl halide, triphenylphosphine, DIAD | 60-80 | Forms dihydrobenzofuran ring |

| Deprotection (Deacetylation) | NaOH in methanol or methanol/THF/H2O mixture | 80-95 | Removes acetyl protecting groups |

Yields are approximate based on patent and literature data.

Detailed Research Findings

- A patent (EP3133071A1) describes the preparation of related benzofuran derivatives via a sequence involving nucleophilic substitution, Mitsunobu reactions, and base-mediated deprotection. The conditions favor the formation of 2,3-dihydrobenzofuran-3-one structures with halogen substituents, including bromine and fluorine at specific positions.

- The solvent systems used include N,N-dimethylformamide (DMF) for nucleophilic substitution and methanol or mixed solvents (methanol/THF/H2O) for deprotection steps. Reaction temperatures range from 0 °C to ambient or slightly elevated temperatures (up to 85 °C) depending on the step.

- The use of potassium tert-butoxide in DMF has been reported for related halogenated heterocyclic syntheses, indicating strong bases facilitate cyclization and substitution reactions efficiently.

- Purification is typically done by recrystallization from solvents like toluene and n-heptane or by silica gel chromatography to achieve high purity (>99% by HPLC).

Summary Table of Preparation Route

| Stage | Reaction Type | Reagents/Conditions | Purpose | Typical Yield (%) |

|---|---|---|---|---|

| Starting material prep | Halogenation | NBS or Br2; electrophilic fluorination | Introduce Br at 5 and F at 7 | 70-90 |

| Cyclization | Mitsunobu reaction | Triphenylphosphine, DIAD, solvent (e.g., THF) | Form dihydrobenzofuran ring | 60-80 |

| Deprotection | Base-mediated hydrolysis | NaOH in methanol or methanol/THF/H2O mix | Remove protecting groups | 80-95 |

| Purification | Recrystallization or chromatography | Toluene, n-heptane, silica gel | Obtain pure compound | - |

Q & A

Q. What are the recommended synthetic routes for 5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-one?

Methodological Answer: Synthesis of this compound can be approached via halogenation or Suzuki coupling, adapted from methodologies for structurally similar benzofuran derivatives. For example:

- Halogenation: Introduce bromine and fluorine substituents via electrophilic aromatic substitution (EAS) under controlled conditions. Optimize reaction temperature (e.g., 0–5°C for bromine stability) and use Lewis acids (e.g., FeBr₃) as catalysts .

- Cyclization: Construct the dihydrobenzofuran core using acid-catalyzed cyclization of pre-functionalized precursors, as demonstrated in the synthesis of 3-hydroxy-7-methoxy-5-methyl-3H-2-benzofuran-1-one .

- Validation: Confirm purity via HPLC (>98%) and characterize intermediates using NMR (¹H/¹³C) and mass spectrometry.

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- X-ray Crystallography: Resolve crystal structure to confirm regiochemistry of bromine/fluorine substituents, as done for 5-fluoro-2-(4-fluorophenyl)-7-methyl-3-phenylsulfinyl-1-benzofuran .

- Spectroscopy: Use ¹⁹F NMR to monitor fluorine environment shifts and compare with computational predictions (DFT).

- Computational Modeling: Calculate electron density maps (e.g., Hirshfeld analysis) to predict reactivity in nucleophilic substitutions .

Q. What safety protocols apply to handling this compound in lab settings?

Methodological Answer: While specific safety data for this compound is limited, extrapolate from structurally related benzofuran derivatives:

- PPE: Use nitrile gloves, lab coats, and fume hoods.

- First Aid: For accidental exposure, follow protocols for similar halogenated aromatics: rinse skin/eyes with water for 15 minutes and seek medical consultation .

- Storage: Keep in inert atmospheres (argon) at –20°C to prevent degradation.

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to model transition states and activation energies. Compare bromine (leaving group) vs. fluorine (electron-withdrawing) effects on reaction pathways.

- Solvent Effects: Simulate polar aprotic solvents (e.g., DMF) to assess stabilization of intermediates. Validate with experimental kinetic data .

- Contradiction Resolution: If computational predictions conflict with experimental yields (e.g., lower-than-expected SN2 efficiency), re-evaluate steric hindrance from the dihydrofuran ring using conformational analysis .

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

- High-Resolution Techniques: Use 2D NMR (COSY, HSQC) to distinguish overlapping signals caused by diastereotopic protons in the dihydrofuran ring.

- Cross-Validation: Compare experimental IR/Raman spectra with NIST Chemistry WebBook entries for analogous halogenated benzofurans .

- Crystallographic Data: Overlay experimental and simulated powder XRD patterns to confirm phase purity if single crystals are unavailable .

Q. What strategies optimize the regioselective functionalization of the benzofuran core?

Methodological Answer:

- Directing Groups: Install temporary groups (e.g., sulfoxide) to guide bromine/fluorine placement, as shown in sulfinyl-benzofuran derivatives .

- Protection/Deprotection: Use tert-butyldimethylsilyl (TBS) groups to block reactive sites during multi-step syntheses.

- Kinetic vs. Thermodynamic Control: Monitor reaction progress via LC-MS to isolate intermediates favoring desired regioisomers .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer:

- Accelerated Stability Testing: Expose the compound to stressors (heat, light, humidity) and track decomposition via GC-MS.

- pH-Dependent Degradation: Perform kinetic studies in buffered solutions (pH 2–12) to identify labile bonds (e.g., lactone ring hydrolysis).

- Mechanistic Insights: Use isotopic labeling (e.g., ¹⁸O) to trace degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.